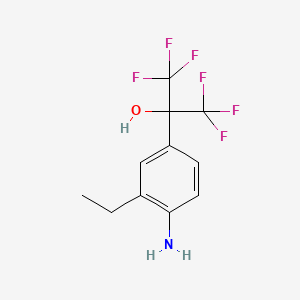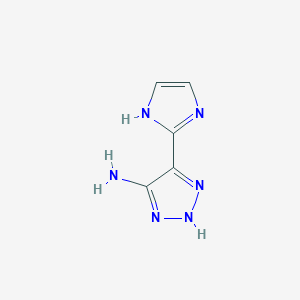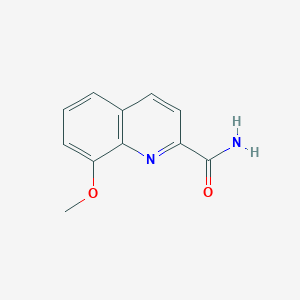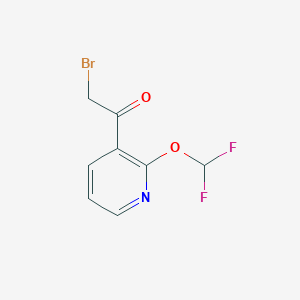![molecular formula C4H2N4Se B13116480 [1,2,5]Selenadiazolo[3,4-d]pyrimidine CAS No. 273-48-3](/img/structure/B13116480.png)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Selenadiazolo[3,4-d]pyrimidine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a fused ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique properties of selenium, combined with the structural features of the pyrimidine ring, make this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidine typically involves the cyclization of aromatic ortho-diamines with selenium dioxide. One common method starts with 5,6-diaminouracils as the starting materials. The reaction is carried out in ethanol, water, acetic acid, or acetonitrile, depending on the specific conditions required . The reaction conditions often involve refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Selenadiazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
[1,2,5]Selenadiazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent, particularly against cancer cell lines.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as Topoisomerase II and HSP90. By binding to these proteins, the compound inhibits their activity, leading to the disruption of critical cellular processes such as DNA replication and protein folding. This results in the induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA, further contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyrimidine: Similar in structure but contains sulfur instead of selenium.
[1,2,5]Selenadiazolo[3,4-b]pyrazines: These compounds have a similar selenium-containing ring but differ in the fused ring structure.
Uniqueness
The uniqueness of [1,2,5]Selenadiazolo[3,4-d]pyrimidine lies in its combination of selenium and pyrimidine, which imparts distinct electronic and biological properties. Its ability to act as a dual inhibitor of Topoisomerase II and HSP90 sets it apart from other similar compounds, making it a valuable target for further research and development .
Propriétés
Numéro CAS |
273-48-3 |
|---|---|
Formule moléculaire |
C4H2N4Se |
Poids moléculaire |
185.06 g/mol |
Nom IUPAC |
[1,2,5]selenadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4Se/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
Clé InChI |
XZUWLYCKRAQEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NC2=N[Se]N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)


![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)
![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


